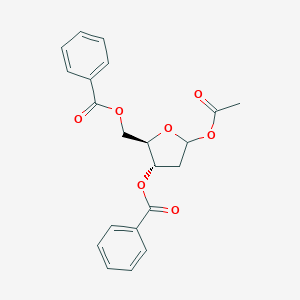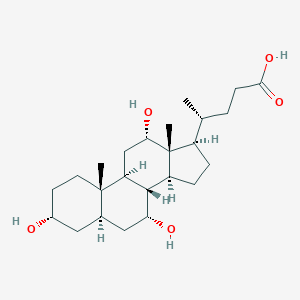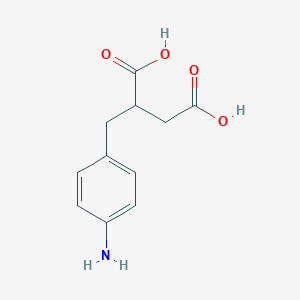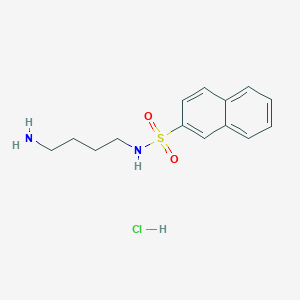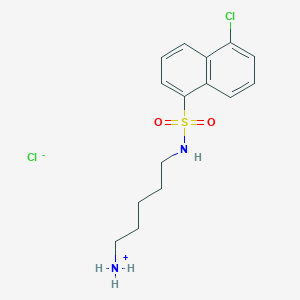
N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Sulfonamide compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, have been synthesized through reactions involving sulfonyl chlorides and amine derivatives, characterized by techniques like FTIR, NMR, and X-ray diffraction. The molecular geometries and vibrational frequencies of these compounds can be analyzed and compared with experimental data using Density Functional Theory (DFT) methods (Sarojini et al., 2012).
Molecular Structure Analysis
The molecular structure and stability of sulfonamide compounds are influenced by hyperconjugative interactions and charge delocalization, as analyzed through natural bond orbital (NBO) analysis. The computed atomic charges, frontier molecular orbitals, and molecular electrostatic potential provide insights into the compound's electronic structure and reactivity (Sarojini et al., 2012).
Chemical Reactions and Properties
Sulfonamides can be synthesized through various chemical reactions, including nucleophilic aromatic substitution (S(N)Ar) reactions, demonstrating their versatility in chemical synthesis and potential for modification into diverse functional groups (Williams et al., 2010).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting points, and crystalline structure, are critical for their application in different scientific domains. The crystallization behavior and thermal stability can be influenced by the compound's molecular structure and substituents (Sarojini et al., 2012).
Chemical Properties Analysis
The chemical behavior of sulfonamides, including their reactivity towards various reagents and conditions, can be elucidated through detailed spectroscopic and computational studies. Their potential as intermediates in organic synthesis, interaction with biological molecules, and applications in materials science are areas of ongoing research (Sarojini et al., 2012).
Wissenschaftliche Forschungsanwendungen
Fluorescent Probe Studies
N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride has been utilized as a fluorescent probe in the study of mixed micelles of phospholipids and bile salts, particularly for the effect of cholesterol incorporation. It was found that the binding of this fluorescent alkylamine increases with the length of the alkyl spacer chain, binds more effectively to micelles containing unsaturated phospholipids, and exhibits quenching of probe fluorescence upon cholesterol incorporation, indicating enhanced rigidity of the mixed micelles (Narayanan, Paul, & Balaram, 1980).
Cell Differentiation Induction
Another study found that naphthalene sulfonamide calmodulin antagonists, including N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride, induce limited myeloid differentiation of the human promyelocytic cell line, HL-60. These inhibitors augment the differentiation observed when HL-60 cells are induced with other agents, suggesting a regulatory role for calmodulin in cell differentiation (Veigl et al., 1986).
Protein Binding Studies
The compound has been used in studies investigating the binding of fluorescent probes to proteins, such as bovine serum albumin, to determine the nature of binding. It was found that its spectral property allows for a sensitive and rapid determination of binding, suggesting a hydrophobic nature of the interaction (Jun et al., 1971).
Plasma Membrane Studies
Dansyl cadaverine, a derivative, has been incorporated into plasma membranes of intact cells for studies, indicating its potential usefulness as a new fluorescent probe in cell membrane studies (Pincus et al., 1975).
Fluorescence Sensing and Imaging
A naphthalene-based sulfonamide Schiff base has been shown to be a fluorescence turn-on probe for selective detection of Al3+ ions, suggesting its potential for intracellular imaging and sensing applications (Mondal et al., 2015).
Wirkmechanismus
Target of Action
The primary target of N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride is calmodulin , a calcium-binding messenger protein . Calmodulin plays a crucial role in various cellular processes, including inflammation, metabolism, apoptosis, muscle contraction, intracellular movement, short-term and long-term memory, nerve growth, and the immune response .
Mode of Action
N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride acts as a calmodulin antagonist . It binds to calmodulin and inhibits the activities of enzymes regulated by Ca2+/calmodulin . This interaction disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they control.
Biochemical Pathways
The compound’s action on calmodulin affects multiple biochemical pathways. For instance, it can inhibit the activation of phosphodiesterases , enzymes that play a key role in cellular signal transduction . By inhibiting these enzymes, the compound can disrupt the normal signaling processes within the cell.
Pharmacokinetics
It’s known that the compound can penetrate the cell membrane and is mainly distributed in the cytoplasm .
Result of Action
The molecular and cellular effects of N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride’s action are diverse, given the wide range of processes that calmodulin regulates. One notable effect is the compound’s ability to inhibit cell proliferation , which could have implications for the treatment of diseases characterized by abnormal cell growth, such as cancer.
Eigenschaften
IUPAC Name |
N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S.ClH/c16-14-8-4-7-13-12(14)6-5-9-15(13)21(19,20)18-11-3-1-2-10-17;/h4-9,18H,1-3,10-11,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIRROLPTDOPIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


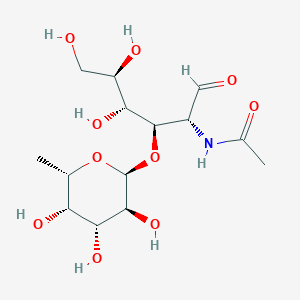
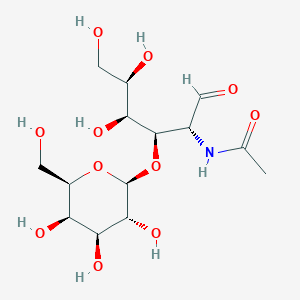
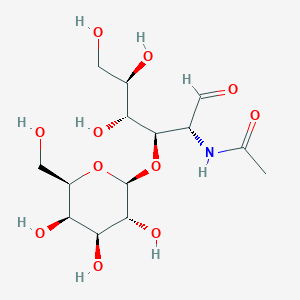



![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)
